molecular formula C18H19N3O B2766042 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-08-9

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2766042
CAS No.: 868978-08-9
M. Wt: 293.37
InChI Key: QZPKRSOCWYTLQM-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by the introduction of the benzamide group via amide bond formation. Key steps may involve:

    Cyclization: Formation of the imidazo[1,2-a]pyridine ring through condensation reactions involving appropriate precursors.

    Functionalization: Introduction of the methyl group at the 4-position of the benzamide.

    Amide Bond Formation: Coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride or benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Removal of oxygen functionalities or addition of hydrogen.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to downstream effects, such as modulation of cellular signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Benzamide derivatives: Compounds with a benzamide core but different linked moieties.

Uniqueness

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to its specific combination of the imidazo[1,2-a]pyridine and benzamide structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-3-5-15(6-4-13)18(22)19-9-7-16-12-21-10-8-14(2)11-17(21)20-16/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPKRSOCWYTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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